![molecular formula C11H21NO B1451008 4-Cyclohexyl-4-Piperidinol CAS No. 273378-21-5](/img/structure/B1451008.png)
4-Cyclohexyl-4-Piperidinol
Overview
Description
4-Cyclohexyl-4-Piperidinol is a chemical compound with the molecular formula C11H21NO and a molecular weight of 183.29 . It is also known by the synonyms 4-cyclohexylpiperidin-4-ol .
Synthesis Analysis
Piperidine derivatives, including 4-Cyclohexyl-4-Piperidinol, are significant synthetic fragments for designing drugs . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . A series of 4-Cyclohexyl-4-Piperidinol derivatives were synthesized and characterized by physical and spectral methods .Molecular Structure Analysis
The molecular structure of 4-Cyclohexyl-4-Piperidinol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Cyclohexyl-4-Piperidinol include a molecular weight of 183.29 . More specific properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Role in Drug Designing
Piperidines, including 4-cyclohexylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Presence in Alkaloids
Piperidine derivatives are also found in alkaloids . Alkaloids are naturally occurring compounds, mostly derived from plants, which have pronounced physiological actions on humans.
Synthesis of Various Piperidine Derivatives
4-cyclohexylpiperidin-4-ol can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
Piperidin-4-ol derivatives, including 4-cyclohexylpiperidin-4-ol, have been evaluated for potential treatment of HIV . This highlights the compound’s importance in the development of new therapeutic agents.
Role in Multicomponent Reactions
Piperidines are involved in multicomponent reactions . These are highly efficient reactions where three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product.
Importance in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, like 4-cyclohexylpiperidin-4-ol, is an important task of modern organic chemistry .
Future Directions
Piperidines, including 4-Cyclohexyl-4-Piperidinol, play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the pharmacological applications of 4-Cyclohexyl-4-Piperidinol and its derivatives.
Mechanism of Action
Target of Action
Piperidine derivatives, which include 4-cyclohexyl-4-piperidinol, have been utilized in various therapeutic applications .
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways, depending on the specific derivative and its targets .
Result of Action
Piperidine derivatives have been associated with a range of biological activities .
properties
IUPAC Name |
4-cyclohexylpiperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h10,12-13H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNUCKUARQPKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2(CCNCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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